

In-Depth Technical Guide: MDMB-4en-PINACA Butanoic Acid Metabolite

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Compound of Interest

Compound Name: MDMB-4en-PINACA butanoic acid

Cat. No.: B10782696

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific data available for the butanoic acid metabolite of the synthetic cannabinoid MDMB-4en-PINACA. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, forensic analysis, and clinical toxicology.

Core Compound Data

The primary focus of this guide is the major metabolite of MDMB-4en-PINACA, formed via the hydrolysis of the methyl ester group. This butanoic acid metabolite is a critical biomarker for detecting the consumption of the parent compound.[1][2][3][4] While a specific CAS number for this metabolite is not widely cited in available literature, its fundamental properties have been characterized.

Table 1: Quantitative Data Summary for MDMB-4en-PINACA and its Butanoic Acid Metabolite

Property	MDMB-4en-PINACA (Parent Compound)	MDMB-4en-PINACA Butanoic Acid Metabolite
CAS Number	2504100-70-1[3]	Not readily available
Molecular Formula	C ₂₀ H ₂₇ N ₃ O ₃	C ₁₉ H ₂₅ N ₃ O ₃ [2][5]
Molecular Weight	357.45 g/mol	343.4 g/mol [1][2][5]

Metabolic Pathway and Significance

MDMB-4en-PINACA undergoes extensive metabolism in the body, with ester hydrolysis being a primary transformation pathway.^{[1][6][7]} This process, catalyzed by esterase enzymes, cleaves the terminal methyl ester of the tert-leucine moiety, resulting in the formation of the more polar butanoic acid metabolite.^[1] The high abundance of this metabolite in biological samples, such as urine and blood, makes it a reliable and crucial biomarker for confirming exposure to MDMB-4en-PINACA, especially since the parent compound can be rapidly cleared from the body.^{[1][3]}

Experimental Protocols

The identification and characterization of the **MDMB-4en-PINACA butanoic acid** metabolite have been primarily achieved through in vitro metabolism studies utilizing human liver microsomes (HLMs) and hepatocytes. These experiments are fundamental to understanding the biotransformation of the parent compound.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

A common experimental approach to studying the phase I metabolism of MDMB-4en-PINACA involves incubation with pooled human liver microsomes. This allows for the identification of metabolites formed by oxidative and hydrolytic enzymes.

Objective: To identify the phase I metabolites of MDMB-4en-PINACA, including the butanoic acid derivative.

Materials:

- MDMB-4en-PINACA
- Pooled Human Liver Microsomes (HLMs)
- Phosphate Buffer (e.g., 0.1 M, pH 7.4)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Acetonitrile (for quenching the reaction)
- High-purity water

Procedure:

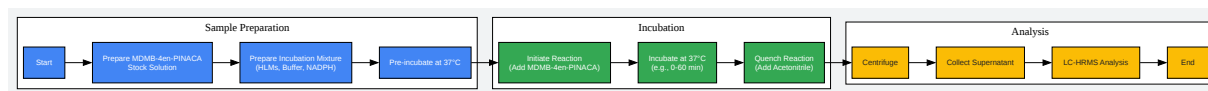
- A stock solution of MDMB-4en-PINACA is prepared in a suitable organic solvent (e.g., methanol or acetonitrile).
- The incubation mixture is prepared in a microcentrifuge tube containing phosphate buffer, the HLM suspension, and the NADPH regenerating system.
- The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.
- The metabolic reaction is initiated by adding a small volume of the MDMB-4en-PINACA stock solution to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM).^[8]
- The incubation is carried out at 37°C for a specified time, often up to 60 minutes, with samples taken at various time points.^[8]
- The reaction is terminated by adding an equal volume of ice-cold acetonitrile, which precipitates the proteins.
- The samples are then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Analytical Method: The resulting samples are typically analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) or tandem mass spectrometry (LC-MS/MS). This allows for the separation and identification of the various metabolites based on their retention times and mass-to-charge ratios.^{[6][8][9]}

Visualizations

Experimental Workflow for In Vitro Metabolism

The following diagram illustrates the general workflow for the in vitro metabolism study of MDMB-4en-PINACA using human liver microsomes.



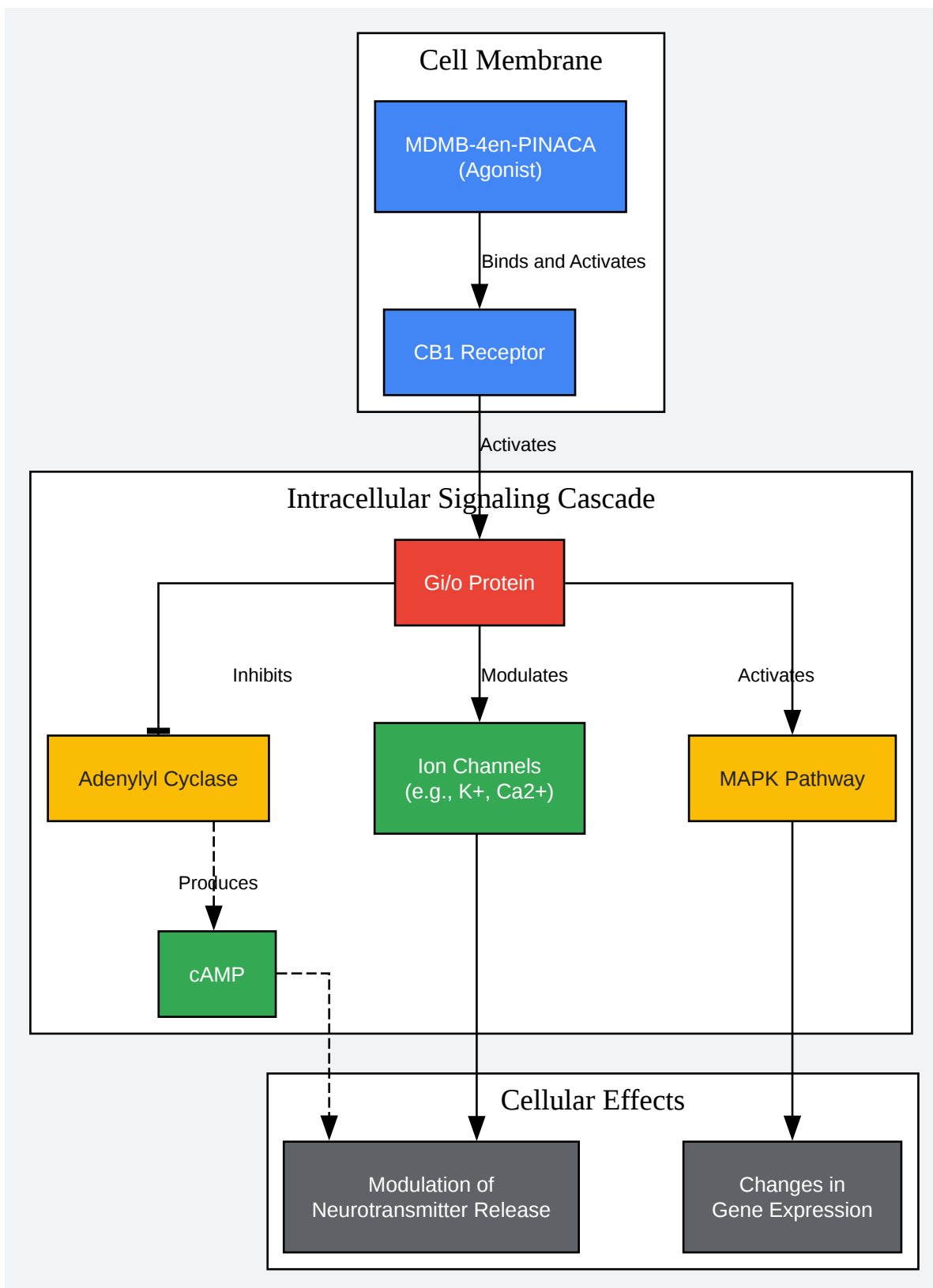
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Caption: Workflow for the in vitro metabolism of MDMB-4en-PINACA.

Signaling Pathway of Parent Compound

MDMB-4en-PINACA, like other synthetic cannabinoids, exerts its primary pharmacological effects through interaction with the cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system.[10][11][12] As a potent agonist, MDMB-4en-PINACA activates the CB1 receptor, leading to a cascade of intracellular signaling events. [3] The butanoic acid metabolite, being significantly less potent, is not considered the primary mediator of the psychoactive effects.

The diagram below outlines the canonical signaling pathway initiated by the activation of the CB1 receptor by an agonist like MDMB-4en-PINACA.



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Caption: CB1 receptor signaling pathway activated by MDMB-4en-PINACA.

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